N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-22-11-14(16(27-3)8-18(22)25)19(26)23(2)13-9-24(10-13)17-7-12-5-4-6-15(12)20-21-17/h7-8,11,13H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVWCJVBTLECTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N(C)C2CN(C2)C3=NN=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- Cyclopenta[c]pyridazin moiety
- Azetidine ring
- Dihydropyridine framework
Structural Formula
The structural formula can be represented as follows:
This highlights the presence of various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antibacterial properties against certain strains of bacteria, including Salmonella typhi and Bacillus subtilis.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, suggesting its potential in cancer therapy.
Antibacterial Activity
A study screened the compound against several bacterial strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial efficacy:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition Studies
The compound was evaluated for its inhibitory effects on various enzymes. The results indicated strong inhibitory activity against urease and acetylcholinesterase:
| Enzyme | IC50 (µM) |
|---|---|
| Urease | 2.14 |
| Acetylcholinesterase | 0.63 |
These findings suggest that the compound may have therapeutic applications in treating conditions related to enzyme dysregulation.
Case Study 1: Anticancer Potential
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers investigated the anticancer properties of similar compounds with structural similarities. The results indicated that derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Another study explored neuroprotective effects through acetylcholinesterase inhibition. The compound's ability to inhibit this enzyme could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Target Compound
- Core : Cyclopenta[c]pyridazine fused to azetidine.
- Key Substituents :
- 4-Methoxy group on dihydropyridine.
- N,1-dimethylation on carboxamide.
- Physicochemical Implications: The methoxy group enhances hydrophilicity compared to non-polar substituents.
Compound 1l ()
- Core : Tetrahydroimidazo[1,2-a]pyridine.
- Key Substituents: 4-Nitrophenyl and phenethyl groups. Diethyl ester and cyano functionalities.
- Nitro and ester groups increase polarity but may reduce metabolic stability compared to the target’s methoxy and carboxamide groups .
Compound 2d ()
- Core : Similar to 1l but with a benzyl substituent.
- Key Substituents :
- Benzyl and 4-nitrophenyl groups.
- Comparison :
Compound from
- Core : Cyclopenta[c]pyridazine fused to piperidine.
- Key Substituents :
- Pyrrolidin-1-yl pyrimidine.
- The pyrrolidine substituent may enhance lipophilicity compared to the target’s dimethyl carboxamide .
Compound from
- Core : Cyclopenta[d]pyrimidine fused to triazolo[4,3-b]pyridazine.
- Key Substituents :
- N-methyl and triazolo groups.
- Comparison :
- The triazolo-pyridazine system introduces additional hydrogen-bonding sites.
- Cyclopenta[d]pyrimidine vs. cyclopenta[c]pyridazine alters electronic distribution in the fused ring .
Preparation Methods
Cyclopenta[c]pyridazin Core Formation
The cyclopenta[c]pyridazin scaffold is synthesized through a [4+2] cycloaddition between a cyclopentadiene derivative and a diazine precursor. For example:
Azetidine Ring Construction
The azetidine moiety is introduced via ring-closing reactions:
-
Mitsunobu Reaction : 3-Aminoazetidine is coupled with cyclopenta[c]pyridazin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C.
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of cyclopenta[c]pyridazin-3-bromide with azetidine-3-amine using Pd(OAc)₂ and Xantphos in toluene at 110°C.
Synthesis of 4-Methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Pyridone Ring Formation
The pyridone core is synthesized via Knorr pyridine synthesis:
Carboxamide Functionalization
The carboxylic acid derivative is converted to the carboxamide via:
-
Activation : Treatment with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Amination : Reaction with dimethylamine in dichloromethane at 25°C.
Amide Bond Coupling
The final step involves coupling the two intermediates using peptide coupling reagents:
Procedure :
-
Combine cyclopenta[c]pyridazin-3-yl-azetidine (1.0 eq), 4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxylic acid (1.2 eq), and HATU (1.5 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 12h at 25°C.
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency due to improved reagent solubility.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-couplings, as demonstrated in analogous syntheses:
| Catalyst | Ligand | Temp (°C) | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 110 | 72% |
| PdCl₂(PPh₃)₂ | Dicyclohexylamine | 80 | 81.8% |
Temperature Control
Exothermic reactions (e.g., azetidine ring closure) require gradual heating to prevent side reactions.
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.47 (dd, J=1.6, 4.4 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.12 (s, 3H, NCH₃).
-
HPLC : Purity >99% (C18 column, 70:30 H₂O/MeCN).
Industrial-Scale Considerations
Batch processes utilize:
-
Continuous Stirred-Tank Reactors (CSTRs) : For exothermic steps (e.g., bromination).
-
In-Line Analytics : FTIR and HPLC monitor reaction progress in real time.
Challenges and Mitigations
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what analytical techniques validate its purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the cyclopenta[c]pyridazine core, followed by azetidine coupling and subsequent functionalization. Key steps include:
Cyclopenta[c]pyridazine synthesis : Cyclocondensation of appropriate dienophiles and dienes under controlled temperature (e.g., 80–100°C) .
Azetidine coupling : Mitsunobu or nucleophilic substitution reactions to attach the azetidine moiety .
Final functionalization : Methylation and methoxy group introduction via alkylation or SN2 reactions .
Validation : Use HPLC (>95% purity), / NMR for structural confirmation, and HRMS for molecular weight verification .
Q. Which spectroscopic and computational methods are critical for characterizing its structure?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify proton environments and carbon hybridization (e.g., distinguishing aromatic vs. aliphatic carbons) .
- X-ray Crystallography : Resolves stereochemistry of the azetidine and cyclopenta[c]pyridazine moieties .
- DFT Calculations : Validate electronic properties and predict reactive sites via molecular orbital analysis .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , , ) for target proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Cryo-EM/X-ray Co-crystallography : Resolve 3D binding modes, particularly for structurally flexible targets like kinases .
Q. What strategies optimize reaction yields while minimizing byproducts during synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Flow Chemistry : Improve regioselectivity in cyclopenta[c]pyridazine formation by controlling residence time .
- In-situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
Q. How should contradictory data on metabolic stability or toxicity be reconciled across studies?
- Methodological Answer :
- Comparative Metabolic Assays : Use pooled human liver microsomes (HLMs) with/without CYP450 inhibitors to identify key metabolic pathways .
- Computational ADMET Modeling : Apply tools like Schrödinger’s QikProp to predict discrepancies between in vitro and in vivo results .
- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) in rodent models to clarify toxicity thresholds .
Q. What methodologies assess the compound’s potential for off-target effects in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to map off-target interactions .
- RNA-seq/CRISPR Screens : Identify pathways affected by the compound in cell-based models .
- SPR-based Panels : Screen against a library of 100+ unrelated proteins to evaluate selectivity .
Methodological Considerations for Data Interpretation
Q. How can researchers link observed biological activity to specific structural motifs in this compound?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies : Synthesize analogs with modifications (e.g., methoxy → ethoxy, azetidine → pyrrolidine) and compare IC values .
- Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100+ ns to identify critical binding residues .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in preclinical models?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC and Hill coefficients .
- ANOVA with Tukey’s Post Hoc Test : Compare treatment groups in multi-dose studies to control for Type I errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
